3-Ethyl-2-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85237-70-3 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-ethyl-2-phenylpyridine |
InChI |
InChI=1S/C13H13N/c1-2-11-9-6-10-14-13(11)12-7-4-3-5-8-12/h3-10H,2H2,1H3 |
InChI Key |
LAQPYTPYLZTORG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Dynamics of 3 Ethyl 2 Phenylpyridine Systems
Elucidation of Aromatic Substitution Mechanisms on the Pyridine (B92270) Ring
The reactivity and regioselectivity of aromatic substitution on the 3-ethyl-2-phenylpyridine ring are governed by a combination of steric hindrance and the electronic nature of the substituents.
Orientation Control and Steric Effects in Alkylpyridine Reactivity
In electrophilic aromatic substitution, the pyridine ring is generally deactivated. The steric bulk of the 2-phenyl and 3-ethyl groups further complicates the approach of an electrophile. Electrophilic attack is generally directed to the positions least hindered, which, in this case, would be the C4 and C6 positions. However, the electronic effects of the substituents also play a critical role in determining the final regioselectivity.
Influence of Electronic Effects and Substituent Directivity
The electronic properties of the 2-phenyl and 3-ethyl substituents have a profound impact on the reactivity of the pyridine ring. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). This deactivation is most pronounced at the C2, C4, and C6 positions. stackexchange.com
The 2-phenyl group is generally considered to be an electron-withdrawing group through inductive effects, further deactivating the pyridine ring towards electrophilic attack. Conversely, the 3-ethyl group is an electron-donating group through an inductive effect (+I effect), which tends to activate the ring. wikipedia.org The interplay of these opposing electronic effects, combined with the inherent deactivation by the ring nitrogen, results in a complex reactivity pattern.
For electrophilic substitution, the electron-donating ethyl group would preferentially direct incoming electrophiles to the ortho (C2 and C4) and para (C6) positions relative to itself. However, the C2 position is already substituted and sterically hindered. The deactivating effect of the nitrogen and the 2-phenyl group would disfavor attack at C4 and C6. Therefore, electrophilic substitution on this compound is generally difficult and requires harsh reaction conditions. When it does occur, substitution is most likely at the C5 position, which is meta to the deactivating nitrogen and less sterically hindered. mdpi.com
In nucleophilic aromatic substitution, the pyridine ring is activated, particularly at the C2 and C4 positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate through resonance involving the nitrogen atom. libretexts.orgyoutube.com In this compound, the C2 position is substituted. The presence of the electron-donating ethyl group at C3 slightly disfavors nucleophilic attack at the adjacent positions (C2 and C4) by increasing the electron density at these carbons. However, the primary directing factor in nucleophilic aromatic substitution on pyridines is the ability of the nitrogen to stabilize the anionic intermediate. Therefore, if a suitable leaving group were present, nucleophilic attack would still be favored at the C2, C4, or C6 positions over the C3 and C5 positions. Given the substitution pattern of this compound, any potential nucleophilic substitution would likely occur at the C4 or C6 positions if a leaving group is present there.
| Reaction Type | Directing Effect of 2-Phenyl Group | Directing Effect of 3-Ethyl Group | Combined Influence on Regioselectivity |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Deactivating (Inductive) | Activating (Inductive), Ortho/Para-directing | Complex interplay, substitution is difficult. Favored at C5. |
| Nucleophilic Aromatic Substitution | - | Slightly deactivating at adjacent positions | Primarily governed by the pyridine nitrogen, favoring C4 and C6 if a leaving group is present. |
Catalytic Cycle Studies in C-H Activation Processes
This compound is a substrate of significant interest in transition metal-catalyzed C-H activation reactions, which offer an efficient route for the synthesis of more complex molecules. rsc.org The pyridine nitrogen acts as a directing group, facilitating the activation of the ortho C-H bond of the phenyl ring.
Palladacycle Formation and Reductive Elimination Pathways
Palladium-catalyzed C-H activation of 2-phenylpyridine (B120327) derivatives is a well-established method for C-C and C-heteroatom bond formation. nih.govnih.gov The catalytic cycle typically involves the formation of a five-membered palladacycle intermediate. beilstein-journals.orgsigmaaldrich.com For this compound, the cycle is initiated by the coordination of the pyridine nitrogen to a Pd(II) catalyst, followed by cyclometalation involving the ortho C-H bond of the 2-phenyl group to form a palladacycle. nih.gov
The catalytic cycle can be summarized in the following steps:
C-H Activation and Palladacycle Formation: The reaction begins with the formation of a palladacycle intermediate. This is a crucial step where the Pd(II) catalyst selectively activates the C-H bond at the ortho position of the phenyl ring, directed by the pyridine nitrogen. beilstein-journals.org
Oxidative Addition: The palladacycle then undergoes oxidative addition with a coupling partner (e.g., an alkyl halide or an organohalide), leading to a Pd(IV) intermediate. nih.gov
Reductive Elimination: The final step is the reductive elimination from the Pd(IV) intermediate, which forms the new C-C or C-heteroatom bond and regenerates the active Pd(II) catalyst, thus completing the catalytic cycle. nih.govnih.gov
The ethyl group at the 3-position of the pyridine ring can influence this cycle both sterically and electronically. Sterically, it can affect the rate of palladacycle formation and the subsequent steps by altering the geometry of the complex. Electronically, as an electron-donating group, it can increase the electron density on the pyridine nitrogen, potentially strengthening its coordination to the palladium center and influencing the rates of oxidative addition and reductive elimination. Studies on related systems have shown that the electronic nature of substituents on the pyridine ring can significantly impact the efficiency of the catalytic cycle. nih.gov
| Step in Catalytic Cycle | Description | Influence of 3-Ethyl Group |
|---|---|---|
| Palladacycle Formation | Coordination of pyridine nitrogen to Pd(II) followed by ortho-C-H activation of the phenyl ring. | Steric hindrance may affect the rate of formation. Electron-donating nature may enhance coordination. |
| Oxidative Addition | The palladacycle reacts with a coupling partner to form a Pd(IV) intermediate. | Electronic effects can influence the rate of this step. |
| Reductive Elimination | Formation of the new bond and regeneration of the Pd(II) catalyst from the Pd(IV) intermediate. | The rate can be influenced by the steric and electronic properties of the ligands. |
Copper-Catalyzed C-H Functionalization Mechanisms
Copper-catalyzed C-H functionalization has emerged as a more economical and sustainable alternative to palladium-catalyzed reactions. acs.org The mechanism of copper-catalyzed C-H functionalization of 2-phenylpyridine derivatives is believed to proceed through a different pathway compared to palladium catalysis.
One proposed mechanism involves the following steps:
Coordination and Deprotonation: The reaction is initiated by the coordination of the pyridine nitrogen to a copper catalyst (e.g., Cu(OAc)₂). This is followed by a base-assisted deprotonation of the ortho C-H bond of the phenyl ring. rsc.org
Oxidative Addition/Metathesis: The resulting organocopper intermediate can then react with a coupling partner. This can occur through an oxidative addition pathway, leading to a Cu(III) intermediate, or through a metathesis reaction. organic-chemistry.org
Reductive Elimination: The final step is a reductive elimination from the high-valent copper intermediate to form the desired product and regenerate the active copper catalyst.
The 3-ethyl group in this compound can influence the copper-catalyzed C-H functionalization in a similar manner to the palladium-catalyzed reactions. Its electron-donating nature can affect the acidity of the ortho C-H bond of the phenyl ring, potentially influencing the rate of the initial deprotonation step. Steric effects can also play a role in the coordination of the substrate to the copper center and in the subsequent steps of the catalytic cycle.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound Precursors
Understanding the kinetic and thermodynamic parameters of the reactions involving this compound is crucial for optimizing reaction conditions and for a deeper understanding of the reaction mechanisms.
For copper-catalyzed reactions, kinetic studies have indicated that the C-H bond cleavage can be involved in the rate-determining step. rsc.org The thermodynamic feasibility of the different proposed mechanistic pathways can be evaluated using computational methods, which can help in distinguishing between, for example, a Cu(I)/Cu(III) or a Cu(II)-mediated mechanism.
| Parameter | Significance in Reaction Dynamics | Observed Trends in Similar Systems |
|---|---|---|
| Rate Law | Provides information about the species involved in the rate-determining step. | Often first order in catalyst and coupling partner, zero order in the pyridine substrate for Pd-catalyzed reactions. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. A lower Ea leads to a faster reaction rate. | The oxidative addition step often has the highest activation barrier in Pd-catalyzed cycles. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Palladacycle formation is typically an exothermic process. |
| Entropy of Reaction (ΔS) | The change in disorder of a system during a reaction. | The formation of a more ordered palladacycle from separate reactants results in a decrease in entropy. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). | The overall catalytic cycle must have a negative ΔG to be spontaneous. |
Intramolecular and Intermolecular Self-Assembly Phenomena
There is currently a lack of specific research data on the intramolecular and intermolecular self-assembly of this compound. The self-assembly of molecules is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. In analogous aromatic and heterocyclic systems, substituents can significantly influence the geometry and thermodynamics of self-assembly. However, without experimental or computational studies on this compound, any discussion would be purely speculative.
Boron-Nitrogen Coordination in Phenylpyridine Systems
The coordination of boron with nitrogen-containing ligands is a well-established area of chemistry, often leading to the formation of stable B-N adducts with interesting photophysical or catalytic properties. Phenylpyridines, in general, can act as effective ligands for boron compounds through the nitrogen atom of the pyridine ring. This interaction involves the donation of the nitrogen lone pair of electrons to an empty orbital on the boron atom, forming a coordinate covalent bond.
Recent studies on related 2-phenylpyridine-based boron azides have demonstrated the formation of tetracoordinated boron complexes. acs.orgacs.org In these systems, the 2-phenylpyridine moiety acts as a bidentate ligand, coordinating to the boron center. The resulting complexes have been characterized by various spectroscopic methods, including ¹¹B NMR, which shows chemical shifts typical for neutral tetracoordinated boron species. acs.orgacs.org For instance, the ¹¹B NMR chemical shifts for (LNC)BHN3 (where LNC = 2-phenylpyridine), (LNC)B(cyclopentyl)N3, and (LNC)B(N3)2 were reported as -0.4, 3.5, and 4.6 ppm, respectively. acs.orgacs.org These values provide insight into the electronic environment of the boron atom upon coordination.
The strength of the boron-nitrogen coordinate bond can be significant, with calculated strengths of around -45 kcal/mol in some systems, which can influence the stability and isomerization of the resulting molecules. nih.gov However, it is crucial to note that these findings are for the general class of phenylpyridines and not specifically for this compound. The presence of the ethyl group at the 3-position of the pyridine ring in this compound could sterically and electronically influence the coordination with boron, potentially affecting the reaction kinetics, thermodynamics, and the geometry of the resulting complex. Without specific studies on this compound, the precise nature of its interaction with boron remains uncharacterized.
Table 1: Spectroscopic Data for Related Phenylpyridine-Boron Complexes
| Compound | ¹¹B NMR Chemical Shift (δ, ppm) |
| (2-phenylpyridine)BHN₃ | -0.4 |
| (2-phenylpyridine)B(cyclopentyl)N₃ | 3.5 |
| (2-phenylpyridine)B(N₃)₂ | 4.6 |
This table presents data for 2-phenylpyridine complexes as a reference, due to the absence of specific data for this compound.
Advanced Characterization and Spectroscopic Analysis of 3 Ethyl 2 Phenylpyridine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Ethyl-2-phenylpyridine, providing detailed information about the carbon skeleton and the chemical environment of each proton.
For the aromatic portion, the protons on the pyridine (B92270) and phenyl rings typically resonate in the downfield region (δ 7.0-8.6 ppm) due to the deshielding effects of the aromatic ring currents. The ethyl group protons would appear more upfield, with the methylene (B1212753) (-CH₂) protons exhibiting a quartet and the methyl (-CH₃) protons a triplet, due to spin-spin coupling.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The aromatic carbons resonate between δ 120-160 ppm, with the carbon attached to the nitrogen atom appearing at the lower end of this range. The aliphatic carbons of the ethyl group would have characteristic shifts in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on 3-Methyl-2-phenylpyridine Analog rsc.org
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H6 | ~8.5-8.6 (d) | ~158-159 |
| Pyridine-H4 | ~7.5-7.6 (d) | ~146-147 |
| Pyridine-H5 | ~7.1-7.2 (dd) | ~138-139 |
| Phenyl-H (ortho, meta, para) | ~7.3-7.6 (m) | ~127-130 |
| Ethyl -CH₂ | Quartet | ~25-30 |
| Ethyl -CH₃ | Triplet | ~15-20 |
| Pyridine-C2 | - | ~140-141 |
| Pyridine-C3 | - | ~130-131 |
| Phenyl-C (ipso) | - | ~122-123 |
| Note: This data is predictive and based on the reported values for 3-Methyl-2-phenylpyridine. Actual values may vary. |
Phenylpyridine derivatives are crucial ligands in coordination chemistry, forming stable complexes with various transition metals like iridium, palladium, and platinum. When this compound acts as a ligand, heteronuclear NMR can be employed to probe the metal's coordination environment, especially if other NMR-active nuclei are present in the complex.
For instance, in a hypothetical platinum complex containing both this compound and a phosphine (B1218219) ligand, ¹⁹⁵Pt and ³¹P NMR spectroscopy would be invaluable. ¹⁹⁵Pt NMR chemical shifts are highly sensitive to the nature of the coordinated ligands and the geometry of the complex. Similarly, ³¹P NMR provides information about the electronic properties of the platinum-phosphine bond. The coupling constants between these nuclei (e.g., ¹J(¹⁹⁵Pt-³¹P) and ²J(³¹P-¹⁴N)) can elucidate the cis or trans arrangement of ligands. While specific studies on this compound complexes are scarce, the principles are well-established in the broader field of medicinal and bioinorganic chemistry. nih.gov
Variable-temperature (VT) NMR is a powerful technique used to study dynamic chemical processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. oxinst.com In this compound, steric hindrance between the ethyl group at the 3-position of the pyridine ring and the protons of the phenyl ring could lead to restricted rotation around the C2-C1' single bond.
At low temperatures, this rotation might be slow enough to result in distinct NMR signals for the ortho-protons of the phenyl ring, which would otherwise be equivalent. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two distinct signals broaden and merge into a single, averaged signal. By analyzing the spectra at different temperatures, it is possible to calculate the thermodynamic activation barrier (ΔG‡) for this rotational process. Such studies on substituted biaryl systems have provided fundamental insights into molecular dynamics. ipb.pt
Vibrational Spectroscopy for Functional Group Identification and Isomer Differentiation
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for confirming the presence of key functional groups and for differentiating between structural isomers.
The IR spectrum of this compound provides a unique fingerprint, confirming its molecular structure. Specific absorption bands correspond to the vibrational modes of its constituent parts. Research has identified several characteristic peaks for this molecule. cdnsciencepub.com The region between 1577-1589 cm⁻¹ is particularly useful for identifying 2,3-disubstituted pyridines, distinguishing them from their 2,5-disubstituted isomers. cdnsciencepub.comcdnsciencepub.com
The spectrum is characterized by strong absorptions corresponding to the C=C and C=N stretching vibrations of the aromatic rings, as well as C-H stretching and bending modes. The presence of the ethyl group is confirmed by aliphatic C-H stretching and bending vibrations.
Table 2: Characteristic Infrared Absorption Bands for this compound cdnsciencepub.com
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 1583 | Medium | Aromatic Ring C=C/C=N Stretching (Characteristic for 2,3-disubstitution) |
| 1568 | Medium | Aromatic Ring C=C/C=N Stretching |
| 1435 | Strong | Aromatic Ring C=C/C=N Stretching |
| 1060 | Medium | C-H In-plane Bending |
| 793 | Strong | Aromatic C-H Out-of-plane Bending (Pyridine ring) |
| 750 | Strong | Aromatic C-H Out-of-plane Bending (Phenyl ring, monosubstituted) |
| 698 | Strong | Aromatic C-H Out-of-plane Bending (Phenyl ring, monosubstituted) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₃N), the exact molecular weight is 183.1048 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 183. The fragmentation pattern would likely involve the loss of fragments from the ethyl group. The most common fragmentations would be the loss of a methyl radical (•CH₃) to give a fragment ion at m/z = 168, and the loss of an ethyl radical (•C₂H₅) to yield a stable ion at m/z = 154. Other fragments corresponding to the phenyl cation (m/z = 77) and various pyridine-based fragments would also be expected. Analysis of compounds like this compound is often performed using hyphenated techniques such as HPLC-MS. sielc.com
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula |
| 183 | Molecular Ion [M]⁺˙ | [C₁₃H₁₃N]⁺˙ |
| 168 | [M - CH₃]⁺ | [C₁₂H₁₀N]⁺ |
| 154 | [M - C₂H₅]⁺ | [C₁₁H₈N]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. By providing highly accurate mass measurements, HRMS allows for the calculation of the molecular formula, distinguishing it from other compounds with the same nominal mass.
In a typical HRMS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with high precision. For this compound (C₁₃H₁₃N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured value. A close correlation between the theoretical and experimental mass confirms the elemental composition.
The fragmentation pattern observed in HRMS provides further structural information. While specific HRMS fragmentation data for this compound is not extensively published, general fragmentation pathways for substituted pyridines and biphenyl-like structures can be inferred. Common fragmentation patterns may involve the loss of the ethyl group or cleavage of the bond between the phenyl and pyridine rings.
Table 1: Representative HRMS Fragmentation Data for a Substituted Phenylpyridine
| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z |
| [M-CH₃]⁺ | Loss of a methyl radical from the ethyl group | Varies | Varies |
| [M-C₂H₅]⁺ | Loss of an ethyl radical | Varies | Varies |
| [C₅H₄N]⁺ | Pyridine ring fragment | 78.0344 | 78.0341 |
| [C₆H₅]⁺ | Phenyl ring fragment | 77.0391 | 77.0389 |
Note: The data in this table is hypothetical and intended to be representative of the types of fragments that may be observed.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Species
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar and non-volatile compounds. For derivatives of this compound that may possess reduced volatility due to functionalization, ESI-MS is a valuable method for determining their molecular weights.
In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then analyzed by the mass spectrometer. For pyridine derivatives, protonation of the nitrogen atom typically results in the formation of a prominent [M+H]⁺ ion in the positive ion mode. researchgate.net
The sensitivity of ESI-MS can be enhanced through derivatization. For instance, creating permanently charged derivatives, such as N-alkylpyridinium salts, can improve ionization efficiency. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecule to induce fragmentation and obtain structural information, similar to HRMS. rsc.org The fragmentation patterns in ESI-MS/MS can help in the structural elucidation of unknown derivatives or metabolites of this compound. mdpi.com
Chromatographic Techniques for Purification and Quantitative Analysis
Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound and its derivatives. Gas and liquid chromatography are routinely employed to assess purity, isolate specific isomers, and quantify the compound in various matrices.
Gas Chromatography (GC) for Isomer Separation and Purity Assessment
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC is an excellent method for assessing its purity and for separating it from its isomers. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.
The choice of the stationary phase is critical for achieving the desired separation of isomers. Different isomers of ethyl-phenylpyridine will exhibit subtle differences in their boiling points and interactions with the stationary phase, leading to different retention times. For instance, capillary columns with polar stationary phases can be effective in separating positional isomers of substituted aromatic compounds. researchgate.net
The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram. The presence of other peaks would indicate impurities, which could be other isomers or byproducts from its synthesis.
Table 2: Representative GC Parameters for Isomer Separation
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms) |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
Note: This table provides a hypothetical set of GC parameters that could be used as a starting point for method development.
High-Performance Liquid Chromatography (HPLC) for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds. For this compound, reverse-phase HPLC (RP-HPLC) is a suitable method for purity assessment and preparative isolation. sielc.com
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity. A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.com For preparative applications, the method can be scaled up to isolate larger quantities of the pure compound. sielc.com
The purity of a sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. researchgate.net
Table 3: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |
| Detection | UV-Vis | - |
| Flow Rate | 1.0 mL/min | - |
Note: This table is based on a published method for the analysis of this compound. sielc.com
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Table 4: Representative Crystallographic Data for a Phenylpyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1354.2 |
| Z | 4 |
Note: This data is hypothetical and represents typical values for a small organic molecule.
Other Thermochemical and Optical Techniques
In addition to the primary structural and separation techniques, thermochemical and optical methods provide valuable information about the physical and electronic properties of this compound.
Thermochemical studies, such as combustion calorimetry, can be used to determine the standard molar enthalpy of formation. researchgate.netumsl.edu While experimental data for this compound is not available, studies on the parent phenylpyridine isomers (2-, 3-, and 4-phenylpyridine) have been conducted. researchgate.netacs.org These studies provide insights into the relative stabilities of the isomers. For example, the standard molar enthalpies of formation in the gas phase for 2-phenylpyridine (B120327) and 3-phenylpyridine (B14346) have been reported as 228.3 ± 5.8 kJ·mol⁻¹ and 240.9 ± 5.5 kJ·mol⁻¹, respectively. researchgate.netumsl.edu
Optical spectroscopy, including UV-Vis and fluorescence spectroscopy, can be used to investigate the electronic transitions within the molecule. The position of substituents on the pyridine ring can modulate the spectroscopic properties of these compounds. nih.gov The absorption and emission spectra are influenced by the extent of conjugation between the phenyl and pyridine rings, which is in turn affected by the dihedral angle between them. Studies on related substituted pyridines have shown that the nature and position of substituents can significantly alter their optical properties. researchgate.netmdpi.com
Table 5: Thermochemical Data for Phenylpyridine Isomers
| Compound | Standard Molar Enthalpy of Formation (gas, 298.15 K) | Reference |
| 2-Phenylpyridine | 228.3 ± 5.8 kJ·mol⁻¹ | researchgate.netumsl.edu |
| 3-Phenylpyridine | 240.9 ± 5.5 kJ·mol⁻¹ | researchgate.netumsl.edu |
| 4-Phenylpyridine | 240.0 ± 3.3 kJ·mol⁻¹ | researchgate.netumsl.edu |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Currently, there is a notable absence of publicly available scientific literature detailing the specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound. While these analytical techniques are crucial for determining the thermal stability, decomposition profile, and phase transition behavior of chemical compounds, dedicated studies on this compound have not been reported in the accessible literature.
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition patterns. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, which is used to identify phase transitions such as melting and glass transitions.
Although general principles of TGA and DSC are well-established for a wide range of organic molecules, the specific thermal properties of this compound remain uncharacterized in published research.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorimetry
Similar to the thermal analysis data, specific experimental data from ultraviolet-visible (UV-Vis) spectroscopy and fluorimetry for this compound are not available in the current body of scientific literature. UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. This analysis provides information about the electronic structure and conjugation within the compound.
Fluorimetry, or fluorescence spectroscopy, measures the emission of light from a substance that has absorbed light. This technique is highly sensitive and can provide details about the molecular environment and excited state properties.
While the phenylpyridine scaffold is known to exhibit UV absorption and, in some cases, fluorescence, the specific absorption and emission maxima, molar absorptivity, and quantum yields for this compound have not been experimentally determined and reported. The electronic properties of related pyridine and phenyl derivatives can offer a general indication of the expected spectral regions of interest; however, direct experimental data for this compound is required for a definitive analysis.
Computational Chemistry and Theoretical Modeling of 3 Ethyl 2 Phenylpyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of electronic structure and its influence on chemical reactivity. These methods solve approximations of the Schrödinger equation to determine the energies and wavefunctions of electrons within a molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. This approach is widely used to optimize molecular geometries, calculate thermodynamic properties, and explore both ground and excited electronic states. usc.edumdpi.com
A significant application of DFT is the exploration of chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them. For 3-Ethyl-2-phenylpyridine, one could investigate reactions such as electrophilic aromatic substitution or C-H activation.
The process involves locating the transition state structure for a proposed reaction step and verifying it by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to map the complete reaction pathway from the transition state down to the reactants and products, providing a detailed view of the reaction mechanism and its associated energy barriers.
The electronic behavior of a molecule is governed by its molecular orbitals, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.comscirp.org
In a hypothetical DFT study of this compound, the HOMO would likely be a π-orbital distributed across the phenyl and pyridine (B92270) rings, while the LUMO would be a corresponding π*-antibonding orbital. The ethyl group at the 3-position would act as a weak electron-donating group, likely raising the HOMO energy level slightly compared to the parent 2-phenylpyridine (B120327), which could, in turn, affect the molecule's reactivity and electronic absorption properties. Analysis of the electron density distribution and electrostatic potential maps reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack. mdpi.com
Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for Pyridine Derivatives Data is illustrative and based on calculations for related compounds.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.830 |
This interactive table demonstrates the typical energy values obtained from DFT calculations on similar aromatic nitrogen heterocycles. scirp.org
Semi-empirical methods, such as AM1 (Austin Model 1), offer a faster, albeit less accurate, alternative to DFT. These methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data. While not suitable for high-accuracy predictions of reaction energies or spectroscopic properties, they are highly efficient for modeling large molecular systems or for preliminary conformational searches to identify low-energy structures before subjecting them to more rigorous DFT or ab initio calculations. For this compound, a semi-empirical approach could be used to quickly screen different rotational conformations of the ethyl and phenyl groups to identify the most stable isomers.
Density Functional Theory (DFT) for Ground and Excited States
Simulation of Spectroscopic Properties from Theoretical Models
Computational methods are invaluable for interpreting and predicting spectroscopic data. Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectroscopy. usc.edu
For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) associated with π-π* transitions within the aromatic system. By comparing the calculated spectrum with experimental data, one can validate the theoretical model and gain a deeper understanding of the nature of the electronic transitions. Similar calculations can be performed to simulate vibrational spectra (IR and Raman), where the computed vibrational frequencies, after appropriate scaling, can be matched to experimental peaks to aid in structural characterization. researchgate.net
Modeling of Intermolecular Interactions and Self-Assembly
The behavior of molecules in the condensed phase is governed by intermolecular forces such as van der Waals interactions, dipole-dipole forces, and π-π stacking. Computational modeling can be used to study how molecules of this compound interact with each other or with solvent molecules.
DFT calculations can quantify the strength of these interactions. For example, the interaction energy between two molecules can be calculated to understand dimerization or aggregation phenomena. Studies on related phenylpyridine systems have shown that offset π-π stacking interactions between aromatic rings are a crucial factor in their crystal packing and self-assembly. nih.gov The presence of the ethyl group in this compound would introduce steric effects that could influence the geometry and strength of these stacking interactions compared to the unsubstituted 2-phenylpyridine. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts within a crystal structure, providing insights into the dominant forces driving crystal packing. tandfonline.com
Solvation Effects in Computational Studies (e.g., IEFPCM)
Computational studies on this compound have not been extensively reported in publicly available scientific literature. While theoretical modeling is a powerful tool for understanding molecular properties, specific research focusing on the solvation effects of this particular compound using methods like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is not readily found.
In computational chemistry, solvation models are crucial for describing the influence of a solvent on the behavior of a solute molecule. The IEFPCM method is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular properties in solution, such as electronic structure, spectroscopic behavior, and reactivity, by accounting for the electrostatic interactions between the solute and the solvent.
For substituted pyridine derivatives in general, computational studies employing IEFPCM have been instrumental in elucidating various solvent-dependent phenomena. These studies often investigate:
Electronic Properties: How the solvent polarity affects the distribution of electron density, dipole moment, and molecular orbital energies.
Spectroscopic Properties: The influence of the solvent on UV-Vis absorption and emission spectra, including solvatochromic shifts.
Chemical Reactivity: How the solvent environment alters reaction pathways and activation energies.
A typical computational study investigating solvation effects on a molecule like this compound would involve optimizing the molecular geometry in the gas phase and in a series of solvents with varying dielectric constants. By comparing the calculated properties in different environments, researchers can quantify the impact of solvation.
Table of Expected Data from a Hypothetical IEFPCM Study on this compound
The following table illustrates the type of data that would be generated from a computational study on this compound, though it must be emphasized that this is a hypothetical representation due to the absence of specific published research.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Gas Phase | 1.00 | Value | Value | Value | Value |
| Toluene | 2.38 | Value | Value | Value | Value |
| Dichloromethane | 8.93 | Value | Value | Value | Value |
| Ethanol | 24.55 | Value | Value | Value | Value |
| Water | 78.39 | Value | Value | Value | Value |
The data in such a table would reveal trends in how the electronic properties of this compound are modulated by the solvent environment. For instance, an increase in the dipole moment with increasing solvent polarity would be expected, indicating a greater charge separation in the molecule induced by the solvent's reaction field. Similarly, changes in the HOMO and LUMO energy levels would provide insights into the molecule's reactivity and electronic transitions in different media.
Without specific research on this compound, a detailed discussion of its behavior in solution remains speculative. Further computational and experimental studies are necessary to provide a comprehensive understanding of the solvation effects on this compound.
Research on Advanced Materials and Catalytic Systems Incorporating 3 Ethyl 2 Phenylpyridine Motifs
Integration into Optoelectronic Materials
The integration of 2-phenylpyridine (B120327) derivatives into optoelectronic materials is a cornerstone of modern materials science, particularly in the realm of organic electronics. The electronic properties of these materials can be finely tuned by modifying the substituents on the phenyl and pyridine (B92270) rings.
Design and Synthesis of Fluorescent Materials
The synthesis of such materials would typically involve the preparation of 3-ethyl-2-bromopyridine followed by a Suzuki coupling reaction with phenylboronic acid. Alternatively, a Negishi coupling between 2-chloropyridine (B119429) and an organozinc reagent derived from 1-bromo-3-ethylbenzene (B123539) could be employed. The photophysical properties of the resulting 3-ethyl-2-phenylpyridine would then be characterized to assess its suitability as a fluorescent material.
Application in Organic Light Emitting Diodes (OLEDs)
Phosphorescent organic light-emitting diodes (OLEDs) often utilize iridium(III) and platinum(II) complexes containing 2-phenylpyridine-type ligands as emitters. scientific-publications.net These complexes can achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons. researchgate.net While no specific OLED data for devices incorporating this compound-based emitters have been reported, the performance of OLEDs with other substituted 2-phenylpyridine ligands provides valuable insights. For instance, a new Iridium(ІІІ)bis[2-phenylpyridinato-N,C2']-[1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dionate] complex has been synthesized and investigated as a dopant in the hole transporting layer of an OLED, emitting green-orange light. scientific-publications.net
The introduction of an ethyl group at the 3-position of the pyridine ring in a cyclometalated iridium(III) or platinum(II) complex could influence several key parameters that affect OLED performance. The steric bulk of the ethyl group might suppress intermolecular interactions, potentially reducing concentration quenching and leading to improved efficiency at higher doping concentrations. Furthermore, the electron-donating nature of the ethyl group could raise the energy of the highest occupied molecular orbital (HOMO) of the complex, which would, in turn, affect the emission color and the charge injection properties of the device.
Novel Materials with Tunable Optical and Electrical Properties
The development of novel materials with tunable optical and electrical properties is a primary goal in materials science. The 2-phenylpyridine scaffold offers a versatile platform for achieving this tunability. By systematically varying the substituents on the aromatic rings, researchers can modulate the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the emission color, redox potentials, and charge transport characteristics of the material.
The incorporation of a 3-ethyl substituent is a subtle yet potentially effective strategy for fine-tuning these properties. The inductive effect of the ethyl group would be expected to slightly raise the HOMO level, while the steric effect could influence the solid-state packing and morphology of thin films, which are crucial for charge transport in electronic devices. While direct experimental data on this compound is scarce, the principles of molecular engineering suggest that it could be a valuable building block for creating new materials with tailored optoelectronic properties.
Coordination Chemistry and Development of Metal Complexes as Ligands
The 2-phenylpyridine core is a privileged ligand in coordination chemistry, particularly for the formation of cyclometalated complexes with late transition metals. These complexes have found applications in catalysis, sensing, and as phosphorescent emitters.
Iridium(III) and Platinum(II) Complexes with Cyclometalated Pyridine Ligands
Iridium(III) and platinum(II) complexes featuring cyclometalated 2-phenylpyridine ligands are among the most studied classes of phosphorescent emitters. rsc.orgresearchgate.net The synthesis of these complexes typically involves the reaction of a metal precursor, such as IrCl₃·nH₂O or K₂PtCl₄, with the 2-phenylpyridine ligand at elevated temperatures. orgsyn.orgnih.gov This leads to the formation of a chloro-bridged dimer, which can then be reacted with other ligands to afford the final monomeric complex. mdpi.com
While no specific iridium(III) or platinum(II) complexes of this compound are described in the available literature, the general synthetic methodologies are directly applicable. The presence of the 3-ethyl group is not expected to fundamentally alter the coordination behavior of the ligand, although it may influence the reaction kinetics and the ultimate photophysical properties of the resulting complexes. The steric hindrance from the ethyl group could favor the formation of specific isomers and may also impact the quantum yield and emission lifetime of the complex.
Below is a table summarizing the photophysical properties of some representative 2-phenylpyridine-based Iridium(III) complexes, which can serve as a benchmark for predicting the properties of a hypothetical this compound analogue.
| Complex | Emission Max (nm) | Quantum Yield (%) | Reference |
| Ir(ppy)₃ | 510 | ~100 | N/A |
| (ppy)₂Ir(fmtdbm) | 680 | N/A | researchgate.net |
| (MeO₂CF₃ppy)₂Ir(acac) | N/A | 4.18 | nih.gov |
Note: "ppy" denotes 2-phenylpyridine, "fmtdbm" denotes 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dionate, and "MeO₂CF₃ppy" denotes 2-(2,4-dimethoxyphenyl)-5-trifluoromethylpyridine.
Ligand Design Principles and Synthesis of Precursors for Coordination Compounds
The design of ligands for metal complexes is a crucial aspect of developing new materials with desired properties. acs.orgnih.govacs.org For 2-phenylpyridine-type ligands, the electronic and steric nature of the substituents can be systematically varied to tune the emission color, quantum efficiency, and stability of the resulting metal complexes. acs.orgnih.govacs.org The synthesis of the ligand precursor, in this case, this compound, is the first and most critical step.
As previously mentioned, standard cross-coupling methodologies provide a reliable route to such precursors. The choice of reaction conditions, catalysts, and starting materials can be optimized to achieve high yields of the desired product. Once synthesized, the this compound ligand can be used to create a library of coordination complexes with different metals and ancillary ligands, allowing for a systematic investigation of its impact on the material's properties. The general synthetic pathway for such precursors is outlined below.
General Synthesis of Substituted 2-Phenylpyridines:
| Step | Reaction | Reagents and Conditions |
| 1 | Halogenation of Pyridine | e.g., N-Bromosuccinimide (NBS), acid |
| 2 | Borylation of Phenyl Ring | e.g., Bis(pinacolato)diboron, Pd catalyst |
| 3 | Suzuki Coupling | Halogenated pyridine, phenylboronic acid, Pd catalyst, base |
This systematic approach to ligand design and precursor synthesis is essential for advancing the field of functional coordination compounds and discovering new materials with enhanced performance characteristics.
Catalytic Applications of Pyridine-Based Metal Complexes
Pyridine derivatives are fundamental building blocks in coordination chemistry, forming stable and catalytically active complexes with a wide range of transition metals. Ligands such as 2,2':6',2''-terpyridine and 2,2'-bipyridine (B1663995) are well-established in forming complexes that drive challenging chemical transformations, including C-C bond formation and hydrofunctionalization. dntb.gov.uanih.gov The 2-phenylpyridine motif, the core of this compound, is particularly significant as a cyclometalating ligand, forming highly stable and photophysically active complexes, most notably with iridium. scilit.comnih.gov These metal complexes are central to advancements in photocatalysis and oxidation reactions.
Photocatalysis in Organic Transformations
Metal complexes incorporating the 2-phenylpyridine (ppy) ligand are prominent in the field of photoredox catalysis. Iridium(III) complexes, such as facial-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃), are particularly effective photocatalysts. nih.gov When excited by visible light, these complexes transition to a long-lived excited state capable of facilitating single-electron transfers, which can initiate a wide variety of organic reactions. nih.govresearchgate.net This reactivity stems from a metal-to-ligand charge transfer (MLCT) process. nih.gov
Research has extended to immobilizing these catalysts to enhance their practicality and reusability. Conjugated microporous polymers (CMPs) containing tris(2-phenylpyridine)iridium(III) units have been developed for use in heterogeneous photocatalysis. scilit.com These materials have demonstrated high activity and outstanding recycling performance in reactions such as the aza-Henry reaction, maintaining their catalytic efficiency over multiple cycles. scilit.com The porous nature of the polymers allows for efficient interaction between the catalytic sites and the substrates. scilit.com
| Catalyst System | Type of Transformation | Key Research Findings | Reference |
|---|---|---|---|
| fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] | General Photoredox Catalysis | Possesses a long-lived excited state, making it a more potent reducing agent compared to typical ruthenium-based photocatalysts. nih.gov | nih.gov |
| Conjugated Microporous Polycarbazole with tris(2-phenylpyridine)iridium(III) motifs | Heterogeneous aza-Henry Reaction | The catalyst is highly active at room temperature, chemically and thermally stable, and shows excellent recycling performance with no significant loss of conversion over three cycles. scilit.com | scilit.com |
Catalysis in Hydration and Oxidation Reactions
Pyridine-based metal complexes are also instrumental in mediating oxidation reactions, including the critical process of water oxidation. While many studies focus on ligands like bipyridine, the principles extend to other pyridine-based systems. nih.govmdpi.com For instance, iridium and ruthenium complexes featuring bipyridine ligands have been identified as highly active precatalysts for water oxidation. nih.govmdpi.com The catalytic activity of these complexes can be significantly enhanced by modifying the electronic properties of the ligands, for example, through deprotonation, which alters the electronic environment at the metal center. nih.gov
The 2-phenylpyridine framework is directly relevant to oxidation catalysis. The electronic properties of iridium complexes containing 2-phenylpyridine can be systematically tuned by adding electron-donating or electron-withdrawing substituents. rsc.org This modification alters the oxidation potential of the complex, which is a critical parameter for its performance in catalytic oxidation cycles. rsc.org Furthermore, mechanistic studies on the palladium-catalyzed C-H arylation of 3-methyl-2-phenylpyridine—a close structural analog of this compound—have shown that the turnover-limiting step involves the oxidation of a dimeric palladium complex. nih.gov This underscores the role of the phenylpyridine scaffold in facilitating oxidation at the metallic core.
| Metal Complex System | Reaction Type | Key Research Findings | Reference |
|---|---|---|---|
| [Cp*Ir(dihydroxybipyridine)Cl]Cl | Homogeneous Water Oxidation | Ligand deprotonation at higher pH enhances catalytic activity by tuning the complex's electronic properties. nih.gov | nih.gov |
| cis-[Ru(bpy)2(H2O)2]2+ | Water Oxidation | Catalytic activity is linked to the formation of catalytically active dimeric species under operational conditions. mdpi.com | mdpi.com |
| [Pd(3-methyl-2-phenylpyridine)(OAc)]2 | C-H Arylation (Internal Oxidation) | The turnover-limiting step of the catalytic cycle is the oxidation of the dimeric Pd(II) catalyst to a higher oxidation state intermediate. nih.gov | nih.gov |
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
The this compound scaffold serves as a valuable intermediate in the construction of more complex and often biologically active molecules. Its substituted pyridine and phenyl rings provide a robust framework that can be elaborated through various synthetic transformations.
A notable example that highlights the utility of this structural motif is the synthesis of the antihistamine drug loratadine. A key intermediate in its industrial synthesis is 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile, a compound that shares the core substituted pyridine structure. researchgate.net This demonstrates the strategic importance of such building blocks in the pharmaceutical industry, where the pyridine ring can be modified to create the final heterocyclic drug architecture. The presence of multiple functional groups and aromatic systems allows for selective reactions to build molecular complexity efficiently.
| Intermediate Compound | Synthesized Complex Molecule | Application of Final Molecule | Reference |
|---|---|---|---|
| 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile | Loratadine | Antihistamine Drug | researchgate.net |
Q & A
Q. What are the recommended protocols for synthesizing 3-Ethyl-2-phenylpyridine in academic laboratories?
- Methodological Answer : The synthesis of pyridine derivatives often involves cross-coupling or nucleophilic substitution reactions. For 2-phenylpyridine analogs, a common approach uses phenyllithium and bromobenzene under inert conditions (e.g., nitrogen atmosphere) with anhydrous solvents like ether or toluene . Adapting this method for this compound may require substituting bromobenzene with an ethyl-substituted aryl halide. Ensure strict temperature control (e.g., −78°C for lithiation) and use TLC or GC-MS to monitor reaction progress. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Safety protocols, including gloveboxes for air-sensitive reagents and PPE for skin/eye protection, must be followed .
Q. How should researchers characterize the structural properties of this compound?
- Methodological Answer : Structural characterization typically combines spectroscopic and crystallographic techniques:
- FT-IR and Raman spectroscopy : Identify functional groups (e.g., C-N stretching in pyridine rings at ~1600 cm⁻¹) and compare with computational models .
- X-ray diffraction : For single-crystal analysis, grow crystals via slow evaporation in solvents like dichloromethane/hexane. Refinement software (e.g., SHELX) can resolve substituent positioning .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm ethyl and phenyl group integration. For example, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm) should align with predicted splitting patterns .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : While specific toxicity data for this compound may be limited, analogous pyridine derivatives require:
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste services .
- Emergency protocols : For spills, use inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in ethyl/phenyl substitution. Compare computed activation energies for different pathways (e.g., electrophilic vs. nucleophilic attack) to identify the most thermodynamically favorable route . Pair these results with experimental kinetics (e.g., variable-temperature NMR) to validate computational models.
Q. How should researchers address contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. To resolve these:
- Solvent standardization : Re-run spectra in deuterated solvents with controlled pH.
- High-resolution MS : Confirm molecular ion peaks to rule out impurities.
- Theoretical simulations : Use software like Gaussian to simulate spectra under varied conditions and compare with experimental data .
- Cross-validation : Correlate findings with alternative techniques (e.g., X-ray crystallography) .
Q. What strategies are effective in studying the coordination chemistry of this compound with transition metals?
- Methodological Answer : To explore metal-ligand interactions:
- Magnetic susceptibility and EPR : Assess paramagnetic behavior in Cu(II) or Fe(III) complexes .
- Thermogravimetric analysis (TGA) : Determine thermal stability and ligand loss temperatures.
- Single-crystal studies : Resolve coordination geometry (e.g., octahedral vs. square planar) and quantify bond lengths/angles .
- DFT modeling : Predict electronic structure changes upon metal binding (e.g., d-orbital splitting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
